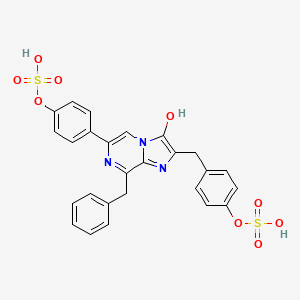

alpha-Luciferin

Description

Historical Trajectory of Academic Investigations into Alpha-Luciferin

The scientific journey to understand bioluminescence began in the late 19th century, but the specific chemistry of this compound was not unraveled until much later.

The modern study of bioluminescence chemistry is often considered to have started with Raphaël Dubois, who in 1885 first proposed the concept of a heat-stable substrate ("luciferine") and a heat-labile enzyme ("luciferase"). frontiersin.org Decades of research followed, leading to the isolation and structural determination of D-luciferin from fireflies in the early 1960s. frontiersin.org This was soon followed by the characterization of Cypridina luciferin (B1168401) in 1966 and the discovery of coelenterazine (B1669285) in 1975, revealing the imidazopyrazinone structure common in marine life. frontiersin.org

Investigations into the light from the firefly squid, Watasenia scintillans, occurred in parallel. In 1975, a precursor molecule with the core imidazopyrazinone structure was isolated from the squid. oup.com A pivotal breakthrough came in 1976 when a team led by S. Inoue identified the squid's specific luciferin, establishing its structure as coelenterazine disulfate—what is now referred to as Watasenia luciferin or this compound. frontiersin.orgwikipedia.org This discovery was significant as it occurred alongside research identifying other modified luciferins, such as coelenterazine enol-sulfate in the sea pansy Renilla, leading to the hypothesis that sulfation is a biological strategy to stabilize luciferins for storage. frontiersin.orgnih.govresearchgate.net

Subsequent studies of the Watasenia system revealed its most intriguing feature: the requirement of ATP for light emission. nih.govresearchgate.net This finding, confirmed in the early 2000s, distinguished it from other coelenterazine-based systems and sparked research into its unique luciferase enzyme, which, despite using a different luciferin, shows some distant sequence homology to firefly luciferase. researchgate.netfrontiersin.org

| Year | Key Research Finding | Significance |

|---|---|---|

| 1885 | Raphaël Dubois proposes the "luciferin-luciferase" reaction concept. frontiersin.org | Foundation of the biochemical study of bioluminescence. |

| 1961-1963 | The chemical structure of firefly D-luciferin is determined. frontiersin.org | First elucidation of a luciferin structure, revealing the ATP-dependent pathway. |

| 1975 | Coelenterazine is discovered and its imidazopyrazinone structure is identified. frontiersin.org | Reveals the most common class of luciferin in marine ecosystems. |

| 1976 | The structure of Watasenia luciferin is identified as coelenterazine disulfate. frontiersin.orgwikipedia.org | Defines the chemical identity of this compound and introduces sulfated luciferins. |

| 1977 | Renilla luciferyl sulfate (B86663) (pre-luciferin) structure is determined. cambridge.org | Supports the hypothesis of sulfation as a luciferin storage and stabilization mechanism. |

| 2000s | The ATP-dependency of the Watasenia bioluminescence reaction is confirmed. nih.govresearchgate.net | Highlights the unique nature of the this compound system, blending features of firefly and marine bioluminescence. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

61369-27-5 |

|---|---|

Molecular Formula |

C26H21N3O9S2 |

Molecular Weight |

583.6 g/mol |

IUPAC Name |

[4-[[8-benzyl-3-hydroxy-6-(4-sulfooxyphenyl)imidazo[1,2-a]pyrazin-2-yl]methyl]phenyl] hydrogen sulfate |

InChI |

InChI=1S/C26H21N3O9S2/c30-26-23(15-18-6-10-20(11-7-18)37-39(31,32)33)28-25-22(14-17-4-2-1-3-5-17)27-24(16-29(25)26)19-8-12-21(13-9-19)38-40(34,35)36/h1-13,16,30H,14-15H2,(H,31,32,33)(H,34,35,36) |

InChI Key |

GSJKXEVHBLYJBD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)OS(=O)(=O)O)C5=CC=C(C=C5)OS(=O)(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)OS(=O)(=O)O)C5=CC=C(C=C5)OS(=O)(=O)O |

Other CAS No. |

61369-27-5 |

Origin of Product |

United States |

Molecular and Enzymatic Mechanisms of Alpha Luciferin Mediated Light Emission

Firefly Luciferase-Catalyzed Oxidation of Alpha-Luciferin

The bioluminescent reaction in fireflies is a two-step process that involves the enzyme firefly luciferase, the substrate D-luciferin, molecular oxygen, and adenosine (B11128) triphosphate (ATP), with magnesium ions acting as a crucial cofactor. The entire process is a highly controlled oxidation of luciferin (B1168401) that leads to the formation of an electronically excited product, which upon relaxation to its ground state, releases a photon of light.

Substrate Adenylation and Pyrophosphate Displacement

The initial step in the light-emitting pathway is the activation of the D-luciferin substrate. This is achieved through a reaction with ATP, a process known as adenylation. The carboxyl group of luciferin attacks the alpha-phosphate of ATP, leading to the formation of an enzyme-bound luciferyl-adenylate intermediate and the displacement of inorganic pyrophosphate (PPi). This reaction is catalyzed by firefly luciferase and is essential for increasing the acidity of the C4 proton on the thiazoline (B8809763) ring of luciferin, a critical feature for the subsequent oxidation step. The presence of magnesium ions is vital for this step, as they are thought to enhance the electrophilicity of the alpha-phosphorus atom of ATP and stabilize the pyrophosphate leaving group.

Formation of Alpha-Carbanion and Dioxygen Insertion

Following adenylation, a basic amino acid residue within the active site of the luciferase enzyme is believed to abstract the now highly acidic proton from the C4 carbon of the luciferyl-adenylate. This results in the formation of a carbanion. The subsequent step involves the reaction of this carbanion with molecular oxygen. One proposed mechanism suggests a single-electron transfer from the carbanion to molecular oxygen, generating a superoxide (B77818) radical and a luciferin radical. These two radicals then combine to form a peroxide.

Dioxetanone Ring Formation and Cleavage

The newly formed peroxide intermediate is highly unstable. It undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the adenylate. This concerted step results in the displacement of adenosine monophosphate (AMP), which is an excellent leaving group, and the formation of a highly strained, four-membered ring structure known as a dioxetanone or alpha-peroxylactone. The formation of this high-energy ring is a key event in the bioluminescent pathway. The inherent strain of the four-membered ring and the weak oxygen-oxygen bond of the peroxide make the dioxetanone exceptionally unstable and prone to cleavage.

Excited State Oxyluciferin Formation and Photon Emission

The decomposition of the dioxetanone ring is the chemiexcitation step that leads to the production of light. The cleavage of the dioxetanone releases carbon dioxide (CO2) and an electronically excited form of the product molecule, oxyluciferin. This excited-state oxyluciferin is the light emitter. As the excited molecule relaxes to its more stable ground state, it releases the excess energy in the form of a photon of visible light. The color of the emitted light, which can range from yellow-green to red, is influenced by the microenvironment of the luciferase active site and the tautomeric form (keto or enol) of the excited oxyluciferin.

Energetics and Quantum Yield of the Bioluminescent Reaction

The firefly bioluminescence system is renowned for its high efficiency in converting chemical energy into light. The quantum yield, which is the ratio of the number of emitted photons to the number of reacted luciferin molecules, has been reported to be remarkably high. Some studies have indicated a quantum yield of approximately 0.41, making it one of the most efficient bioluminescent reactions known. This high efficiency is attributed to the specific and protective environment provided by the luciferase enzyme, which minimizes energy loss through non-radiative pathways. The energy released from the cleavage of the strained dioxetanone ring is substantial enough to populate the excited state of oxyluciferin, leading to the emission of visible light.

| Reaction Step | Key Molecules Involved | Key Process |

| Substrate Adenylation | D-Luciferin, ATP, Mg2+ | Formation of luciferyl-adenylate and pyrophosphate. |

| Carbanion Formation | Luciferyl-adenylate | Abstraction of a proton from the C4 carbon. |

| Dioxygen Insertion | Carbanion, O2 | Formation of a peroxide intermediate. |

| Dioxetanone Formation | Peroxide intermediate, AMP | Cyclization to form a four-membered ring and release of AMP. |

| Photon Emission | Dioxetanone, Oxyluciferin | Cleavage of dioxetanone to form excited-state oxyluciferin, which emits a photon upon relaxation. |

Mechanistic Commonalities and Divergences Across Different Luciferin Systems

While the term "luciferin" is used to describe the light-emitting substrate in various bioluminescent organisms, it is important to note that these molecules are not structurally related and have evolved independently. Consequently, the enzymatic mechanisms of light production show both convergent features and significant divergences.

A common theme across many bioluminescent systems, including that of firefly luciferin, is the involvement of molecular oxygen and the formation of a high-energy peroxide intermediate, often a dioxetanone, whose decomposition provides the energy for light emission. However, the specifics of the substrate, the enzyme, and the required cofactors can vary dramatically.

Bacterial Bioluminescence: In contrast to the ATP-dependent reaction of firefly luciferin, bacterial luciferase utilizes reduced flavin mononucleotide (FMNH2) and a long-chain aliphatic

Role of Cofactors (ATP, Mg2+, O2) in Reaction Catalysis

The bioluminescent reaction of this compound, catalyzed by luciferase, is critically dependent on the presence of specific cofactors: adenosine triphosphate (ATP), magnesium ions (Mg2+), and molecular oxygen (O2). Each plays a distinct and essential role in the multi-step process that leads to light emission.

The reaction is initiated by the adenylation of D-luciferin, a process where the carboxyl group of luciferin attacks the alpha-phosphate group of ATP. acs.org This reaction forms an enzyme-bound luciferyl-adenylate anhydride (B1165640) and releases pyrophosphate (PPi). wikipedia.orgresearchgate.netcanvaxbiotech.com ATP is the specific nucleotide triphosphate required for this activation step, with other triphosphates like GTP, CTP, and UTP being inactive. physiology.org The resulting luciferyl adenylate is the actual substrate for the subsequent oxidation. photobiology.info The enzyme firefly luciferase exhibits remarkable specificity for ATP. photobiology.info

Magnesium ions (Mg2+) are essential for the initial activation step. ucl.ac.uk Mg2+ facilitates the adenylation reaction by forming a complex with ATP (MgATP2-), which is the true substrate for the luciferase enzyme. physiology.org This coordination enhances the electrophilicity of the alpha-phosphorus atom of ATP, making it more susceptible to nucleophilic attack by the luciferin carboxylate. tufts.edu Furthermore, Mg2+ helps to stabilize the pyrophosphate leaving group. tufts.edu The optimal concentration of Mg2+ for maximal light emission has been reported to be around 0.004 M. ijcce.ac.ir

Molecular oxygen (O2) is the oxidant in the reaction. wikipedia.org Following the formation of the luciferyl adenylate and the subsequent abstraction of a proton from the C4 carbon to form a carbanion, molecular oxygen adds to this carbanion. photobiology.info This step is a critical part of the oxidation process that leads to the formation of a high-energy peroxide intermediate, a 1,2-dioxetanone. photobiology.infowikipedia.org The reaction involves the incorporation of one oxygen atom from O2 into the resulting oxyluciferin and the other into carbon dioxide. photobiology.info The involvement of molecular oxygen, which exists in a triplet state in its ground state, in a reaction with a singlet state luciferin substrate presents a spin-forbidden challenge that the enzyme efficiently overcomes. sioc-journal.cn

Table 1: Michaelis Constants (Km) for Cofactors in the Firefly Luciferase Reaction

| Cofactor | Michaelis Constant (Km) | Experimental Conditions | Reference |

|---|---|---|---|

| ATP | 61.9 µM ± 3.3 µM | In vitro, using Photinus pyralis luciferase | ijcce.ac.ir |

| Mg2+ | 251.6 µM ± 39.0 µM | In vitro, using Photinus pyralis luciferase | ijcce.ac.ir |

| D-Luciferin | 1.55 mM | In live 293T cells | berkeley.edu |

| D-Luciferin | 134 µM | In 293T cell lysate | berkeley.edu |

| D-Luciferin | 0.2–10 µM | In vitro | berkeley.edu |

Spin Chemistry and Electron Transfer Mechanisms in Bioluminescence

The generation of light in the firefly luciferin-luciferase system involves complex spin chemistry and electron transfer events to produce the electronically excited state of oxyluciferin. The process requires a significant amount of energy, on the order of 40-70 kcal/mol, to produce visible light. photobiology.info

A key mechanistic framework proposed to explain the formation of the excited state is the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. photobiology.infonih.govvt.edu This model postulates that after the formation of the high-energy 1,2-dioxetanone intermediate, an intramolecular single electron transfer (SET) occurs from the electron-rich thiazole (B1198619) ring of the luciferin backbone to the peroxide bond of the dioxetanone. photobiology.infonih.gov This transfer results in the formation of a radical ion pair. photobiology.info The subsequent cleavage of the now weakened O-O bond and the release of carbon dioxide leads to the formation of an excited singlet state of oxyluciferin. photobiology.infopnas.org As the excited oxyluciferin relaxes to its ground state, it emits a photon of light. wikipedia.org

The reaction between molecular oxygen (a triplet in its ground state) and the singlet-state luciferyl adenylate carbanion is a spin-forbidden process, which would typically have low efficiency. sioc-journal.cnsemanticscholar.org However, the luciferase enzyme facilitates this reaction with high efficiency. Theoretical studies suggest that the oxygenation is initiated by a single electron transfer (SET) from the anionic luciferin to triplet oxygen, forming a radical ion pair. sioc-journal.cnresearchgate.netnih.gov The reaction then proceeds through an intersystem crossing to the singlet state potential energy surface, ultimately leading to the formation of the dioxetanone intermediate. sioc-journal.cn The low energy barriers for this process within the enzyme's active site explain the high efficiency of this spin-forbidden reaction. sioc-journal.cnsemanticscholar.org

Table 2: Key Energy and Efficiency Parameters in Firefly Bioluminescence

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Excitation Energy | 40-70 kcal/mol | Energy required to produce visible light. | photobiology.info |

| Quantum Yield (QY) | ~0.41 - 0.61 | Efficiency of photon emission per reacted luciferin molecule. | photobiology.infosemanticscholar.orgresearchgate.netcapes.gov.brnih.gov |

| Energy Barrier (Oxygenation) | 4.2 kcal/mol | Highest barrier on the S0 potential energy surface for the reaction after intersystem crossing. | sioc-journal.cn |

| Energy to Reach ISC | ~11.9 kcal/mol | Energy needed to reach the intersystem crossing point for the spin-forbidden reaction. | sioc-journal.cn |

Biosynthetic Pathways and Metabolic Engineering of Alpha Luciferin

Elucidation of Precursor Molecules and Intermediates

The journey to unraveling the biosynthetic pathway of D-luciferin has been a multi-decade endeavor. Early research in the 1970s, utilizing ¹⁴C-labeled compounds, pointed towards cysteine and benzoquinone or hydroquinone (B1673460) as likely building blocks. plos.org However, definitive evidence remained elusive for many years.

More recent studies employing stable isotope-labeling and mass spectrometry have provided clearer insights. plos.org A pivotal discovery was the confirmation that two molecules of L-cysteine and one molecule of p-benzoquinone/1,4-hydroquinone are the fundamental precursors for the biosynthesis of both D- and L-firefly luciferin (B1168401) in the lantern of adult fireflies. plos.org

The proposed de novo biosynthetic pathway is thought to begin with the hydrolysis of arbutin (B1665170) to yield 1,4-hydroquinone, which is then oxidized to p-benzoquinone. frontiersin.orgfrontiersin.org The subsequent steps involve a series of complex reactions:

A 1,4-addition of an L-cysteine molecule to the p-benzoquinone. frontiersin.org

Decarboxylation and a carbon-sulfur rearrangement of the cysteine moiety, leading to the formation of the benzothiazole (B30560) ring. frontiersin.org This process shares similarities with the later stages of pheomelanogenesis. frontiersin.org

The addition of a second L-cysteine molecule to form L-luciferin. frontiersin.org

Labeling experiments have been instrumental in confirming these steps, particularly the decarboxylation of L-cysteine as a key event in the formation of the benzothiazole nucleus. plos.orgnih.gov

Identification and Characterization of Biosynthetic Enzymes

While the precursor molecules have been identified, the specific enzymes catalyzing each step of the D-luciferin biosynthetic pathway are still under active investigation. However, significant progress has been made in identifying and characterizing key enzymatic players.

Key Enzymes in D-Luciferin Biosynthesis

| Enzyme | Proposed Function | Evidence |

| β-glucosidase | Hydrolysis of arbutin to produce 1,4-hydroquinone. | Gene expression analysis in the luminous organs of Lamprigera yunnana and Abscondita terminalis. frontiersin.orgnih.gov |

| Polyphenol Oxidase | Oxidation of 1,4-hydroquinone to p-benzoquinone. | Expression analysis in the luminous organs of fireflies. frontiersin.org |

| Firefly Luciferase | Catalyzes the adenylation of L-luciferin to L-luciferyl-CoA. frontiersin.org This is a crucial step for the subsequent epimerization. | Luciferase is a well-characterized enzyme known for its role in the light-emitting reaction, but it also exhibits acyl-CoA synthetase activity. wikipedia.orgnih.gov |

| Acyl-CoA Thioesterase (ACOT) | Efficiently converts L-luciferyl-CoA to D-luciferin. frontiersin.orgnih.gov | In vitro experiments have demonstrated the ability of ACOT1 to facilitate this conversion. nih.gov |

| Luciferin Sulfotransferase (LST) | Reversibly sulfates the 6'-hydroxyl group of both D- and L-luciferin, potentially for storage. nih.gov | Expression of sulfotransferase has been analyzed in the luminous organs of fireflies. frontiersin.org |

Proposed Biosynthetic Cycles and Metabolic Flux Analysis

The biosynthesis of D-luciferin is not a linear pathway but rather part of a dynamic cycle that includes its use in the bioluminescence reaction and potential regeneration.

A key aspect of the proposed cycle is the conversion of the initially synthesized L-luciferin to the active D-luciferin. This is thought to occur through the action of firefly luciferase, which acts as a fatty acyl-CoA synthetase to form L-luciferyl CoA. nih.gov This intermediate then undergoes epimerization, followed by hydrolysis by an acyl-CoA thioesterase to yield D-luciferin. frontiersin.orgnih.gov

Metabolic flux analysis, a powerful technique for quantifying the flow of metabolites through a network, is beginning to be applied to understand the dynamics of luciferin metabolism. elifesciences.orgmdpi.com By tracing the path of isotopically labeled precursors, researchers can gain insights into the rates of synthesis, utilization, and recycling of luciferin and its intermediates. This approach holds promise for identifying potential bottlenecks and regulatory points within the biosynthetic pathway. mdpi.com While detailed metabolic flux models for the entire luciferin pathway are still in development, the principles have been successfully applied in other complex biosynthetic systems. mdpi.comgla.ac.uk

Oxyluciferin Regeneration and Recycling Mechanisms

Following the emission of light, the oxidized product, oxyluciferin, is formed. nih.gov The efficient regeneration of luciferin from oxyluciferin is crucial for sustained bioluminescence. For a long time, the mechanism of this recycling process remained a significant puzzle.

A key enzyme in this process, the luciferin-regenerating enzyme (LRE) , has been identified and characterized. igem.orgresearchgate.net LRE is a single polypeptide with a molecular mass of approximately 38 kDa. researchgate.net It catalyzes the conversion of oxyluciferin into 2-cyano-6-hydroxybenzothiazole (B1631455) (CHBT). researchgate.netresearchgate.net

The proposed two-step regeneration process is as follows:

Transformation of oxyluciferin: LRE converts oxyluciferin to 2-cyano-6-hydroxybenzothiazole. igem.orgresearchgate.net

Condensation with D-cysteine: The 2-cyano-6-hydroxybenzothiazole then condenses with a molecule of D-cysteine to yield D-luciferin. igem.org

While this pathway has been demonstrated in vitro, some questions remain about its in vivo significance and whether other mechanisms might also be at play. frontiersin.orgnih.gov For instance, the direct production of 2-cyano-6-hydroxybenzothiazole in fireflies has not been definitively proven. nih.gov

Genetic and Transcriptomic Studies of Luciferin Biosynthesis Genes

The advent of high-throughput sequencing technologies has revolutionized the study of luciferin biosynthesis. Transcriptome analysis of firefly luminous organs has been instrumental in identifying candidate genes involved in the metabolic pathway. peerj.comresearchgate.netnih.gov

By comparing the gene expression profiles of luminous and non-luminous tissues and species, researchers have been able to pinpoint genes that are specifically upregulated in the lantern and are likely involved in luciferin metabolism. nih.govpeerj.com For example, studies on the fireflies Luciola aquatilis, Lamprigera yunnana, and Abscondita terminalis have successfully identified candidate genes for enzymes like β-glucosidase, polyphenol oxidase, and acyl-CoA thioesterase. frontiersin.orgnih.govpeerj.com

Furthermore, comparative genomics, which involves comparing the genomes of luminous and non-luminous beetle species, has provided valuable insights into the evolution of the genes involved in bioluminescence. nih.gov The integration of genomic, transcriptomic, and proteomic data, combined with functional verification through in vitro experiments and gene editing techniques like CRISPR/Cas9, is providing a more complete picture of the genetic basis of luciferin biosynthesis. nih.gov These multi-omics approaches are crucial for validating the proposed pathways and for the future metabolic engineering of self-luminescent organisms.

Enzymology and Protein Engineering of Luciferase Alpha Luciferin Systems

Structural Biology of Luciferases and Substrate Binding Pockets

The three-dimensional structure of luciferase is fundamental to its function. Firefly luciferase, a well-studied example, is a single-polymer protein composed of 550 residues, folded into two primary domains. virginia.edu The larger N-terminal domain (residues 4-436) and a smaller C-terminal domain (residues 440-550) create a distinct architecture. virginia.edu The active site, where alpha-luciferin binds, is located within a groove formed in the N-terminal domain. virginia.eduphotobiology.info

The binding of substrates, including this compound and ATP, to luciferase is not a static process. It induces significant conformational changes in the enzyme. virginia.eduoncoscience.usnih.govelifesciences.org Upon substrate binding, the two domains of firefly luciferase move closer together, enclosing the active site and shielding the reaction from the aqueous environment. virginia.edu This movement is crucial for catalysis, as it positions the substrates optimally for the chemical reaction to occur. For instance, a loop region (S314-L319), which is conserved among different luciferases, is thought to undergo conformational changes that facilitate the access of luciferin (B1168401) and ATP to their binding pockets. virginia.edu These structural rearrangements are essential for the subsequent steps of the bioluminescent reaction. researchgate.net Luciferase fragment complementation imaging has been a valuable tool to study these dynamic changes in real-time within living cells. oncoscience.usnih.govijbiotech.com

The specific amino acid residues within the active site play critical roles in substrate binding and catalysis. Mutagenesis studies, where specific residues are altered, have been instrumental in elucidating their functions. nih.gov Key residues such as Arginine 218 (R218), Phenylalanine 247 (F247), and Histidine 245 (H245) are known to interact directly with this compound, influencing the local structure of the binding pocket and the color of the emitted light. virginia.edunih.govescholarship.orgnih.gov

| Residue (Firefly Luciferase) | Mutation | Functional Impact |

| Arginine 218 (R218) | R218A | Reduced light production, red-shift in emission. escholarship.org |

| Phenylalanine 247 (F247) | F247L | Lowers affinity for D-luciferin without impairing catalysis. nih.gov |

| F247A | Severely impaired Km and Vmax. nih.gov | |

| Threonine 251 (T251) | - | Potentiates substrate binding. escholarship.orgnih.gov |

| Serine 284 (S284) | S284T | Strongly red-shifted mutant. acs.org |

| Histidine 245 (H245) | Various | Involved in catalysis and color determination. virginia.edunih.gov |

| Lysine 529 (K529) | - | Essential for the adenylation half-reaction. virginia.eduresearchgate.net |

| Lysine 443 (K443) | - | Critical for the oxidative (light-producing) half-reaction. researchgate.net |

These studies highlight the delicate balance of interactions within the active site that govern the efficiency and spectral properties of the luciferase-alpha-luciferin reaction.

Ligand-Induced Conformational Changes

Enzyme Kinetics and Catalytic Efficiency of Luciferase Variants

Different luciferase variants exhibit a wide range of kinetic properties. For instance, the engineered firefly luciferase, Ultra-Glo™, demonstrates high resistance to thermal and chemical inactivation. plos.org However, its substrate, luciferin, can degrade into dehydroluciferin, a potent inhibitor. plos.org This highlights the importance of both enzyme and substrate stability for sustained luminescence.

The kinetics of the reaction can also be influenced by the specific luciferin analog used. Some engineered luciferases show a preference for modified luciferins over the natural this compound. escholarship.org The development of such "orthogonal pairs" of luciferases and luciferins allows for the simultaneous monitoring of multiple biological events. escholarship.orgnih.gov

The table below presents kinetic data for a wild-type luciferase and a mutant variant, illustrating the impact of a single amino acid change on catalytic efficiency.

| Luciferase Variant | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Wild-Type Firefly Luciferase | D-Luciferin | 10 | 0.06 | 6,000 |

| F247A Mutant | D-Luciferin | >500 | <0.001 | <2 |

Note: The values presented are illustrative and can vary depending on the specific experimental conditions.

Rational Design and Directed Evolution of Luciferases

The ability to modify the properties of luciferases through protein engineering has greatly expanded their utility. Two primary approaches are employed: rational design and directed evolution.

Rational design involves making specific changes to the enzyme's amino acid sequence based on a detailed understanding of its structure and function. nih.govacs.orgmdpi.comresearchgate.net This approach has been used to alter substrate specificity, improve thermostability, and shift the emission wavelength. nih.govplos.orgmdpi.com

Directed evolution , on the other hand, mimics the process of natural selection in the laboratory. escholarship.orgacs.orgplos.orgacs.orgnih.gov It involves creating large libraries of mutant luciferases and then screening them for desired properties. This method can be particularly powerful for discovering mutations with unexpected beneficial effects. escholarship.org

One of the most sought-after goals of luciferase engineering is the ability to control the color of the emitted light. escholarship.orgacs.orgrsc.orgacs.orgnih.gov Wild-type firefly luciferase emits yellow-green light (around 560 nm). creative-enzymes.com However, for applications such as in vivo imaging, red-shifted light is preferred due to its better tissue penetration. nih.govthe-scientist.com

Mutations in the active site can alter the polarity of the microenvironment around the excited oxyluciferin molecule, thereby changing the emission wavelength. photobiology.infoacs.org For example, mutations at residues N229, I237, L286, T352, and H431 have been shown to produce luciferases with emission maxima above 600 nm. acs.orgnih.gov The development of luciferin analogs, such as infraluciferin, in combination with specific luciferase mutants, has enabled near-infrared bioluminescence imaging. elifesciences.org

The following table showcases examples of luciferase mutants and their corresponding emission wavelengths.

| Luciferase Mutant (P. pyralis) | Emission Maximum (λmax) | Color |

| Wild-Type | ~560 nm | Yellow-Green |

| S284T | Red-shifted | Red |

| E455K | Red-shifted | Red |

| N229 Mutants | >600 nm | Red |

| T352 Mutants | >600 nm | Red |

Increasing the brightness and stability of the bioluminescent signal is another key objective of protein engineering. the-scientist.compromega.comnih.gov Brighter signals improve the sensitivity of assays, while greater stability allows for longer-term measurements. promega.com

Engineered luciferases like NanoLuc, derived from the deep-sea shrimp Oplophorus gracilirostris, are significantly brighter and more stable than firefly luciferase. nih.govjst.go.jpacs.org NanoLuc is about 150 times brighter than firefly or Renilla luciferase and exhibits enhanced stability against heat and a wide range of pH. nih.govjst.go.jp

Efforts to improve signal stability have also focused on formulating reagents that reduce the rate of luciferase degradation and luciferin inhibition. plos.orgpromega.com For example, the Steady-Glo® Luciferase Assay System is designed to provide a long-lived luminescent signal with a half-life of over five hours, making it suitable for high-throughput screening applications. promega.com

Modulation of Substrate Promiscuity and Specificity

The inherent ability of some luciferases to recognize multiple substrates, a phenomenon known as substrate promiscuity, has been a fertile ground for protein engineering. This promiscuity is believed to be a remnant of their evolutionary origins; for instance, beetle luciferases evolved from fatty acyl-CoA synthetase (ACS) enzymes and often retain the ability to catalyze reactions with fatty acids. researchgate.netnih.gov This latent promiscuity provides a foundation for engineering novel luciferase-substrate pairs with tailored properties.

Protein engineering efforts have successfully altered the substrate specificity of luciferases, aiming to create enzymes that preferentially utilize synthetic luciferins with advantageous properties, such as enhanced brightness or red-shifted emission for in vivo imaging. A prominent example is the development of NanoLuc, a small (19 kDa) and highly stable luciferase derived from the deep-sea shrimp Oplophorus gracilirostris. nih.gov Through a combined strategy of optimizing the protein structure via mutagenesis and developing a novel imidazopyrazinone substrate, furimazine, researchers created a system with a specific activity approximately 150 times greater than that of firefly or Renilla luciferases. nih.gov

Site-directed mutagenesis and screening of mutant libraries are powerful tools to fine-tune substrate recognition. By targeting amino acid residues within or near the substrate-binding pocket, researchers can either enhance affinity for a desired synthetic analog or reduce activity with the native substrate. nih.govmdpi.com For example, engineering of the Phosphaenus hemipterus luciferase (PhemLuc) using homology modeling to identify key residues near the substrate-binding site led to mutants with significantly increased bioluminescence with the synthetic analog infraluciferin. cardiff.ac.uk Specifically, mutations H245W and A313G were identified to have a considerable effect and were combined to create a dual mutant with cumulative improvements. cardiff.ac.uk

This approach has led to the creation of "orthogonal" luciferase-luciferin pairs, where an engineered luciferase is highly specific for a synthetic luciferin and shows minimal to no cross-reactivity with other luciferins, including the native one. acs.org By screening libraries of mutant luciferases against a panel of luciferin analogs, researchers can identify these mutually exclusive pairs. acs.org This strategy is crucial for developing multiplexed assays, where multiple biological events can be monitored simultaneously and independently within the same system by using different orthogonal pairs. researchgate.netnih.gov The development of de novo designed luciferases, such as LuxSit-i, which exhibits high specificity for its target substrate, further expands the toolkit for such applications. researchgate.net

Table 1: Impact of Mutagenesis on Luciferase Substrate Specificity This table provides examples of engineered luciferases and the resulting changes in their activity with different substrates.

| Luciferase | Original Substrate | Synthetic Substrate | Key Mutations | Outcome | Reference |

|---|---|---|---|---|---|

| NanoLuc | Coelenterazine (B1669285) | Furimazine | Structure-guided mutagenesis | ~150-fold greater specific activity than firefly luciferase. | nih.gov |

| PhemLuc | D-luciferin | Infraluciferin | H245W, A313G | Considerably increased bioluminescence with infraluciferin. | cardiff.ac.uk |

| Firefly Luciferase Mutants | D-luciferin | Aminoluciferin (B605428) analogs | R218, L286, S347, L342 | Discrimination between D-luciferin and synthetic analogs in vivo. | nih.gov |

| LuxSit-i (de novo) | N/A | DTZ (designed substrate) | Computationally designed | High specificity for DTZ over other coelenterazine analogs. | researchgate.net |

Allosteric Regulation and Protein-Protein Interactions Modulating Luciferase Activity

Luciferase activity is not solely governed by the direct interaction within the catalytic site; it can also be modulated by allosteric regulation and protein-protein interactions. Allostery involves the binding of a molecule at a site distinct from the active site, inducing a conformational change that alters the enzyme's catalytic function. researchgate.net

Recent studies on NanoLuc have revealed the presence of a secondary, allosteric binding site on the enzyme's surface, in addition to the intra-barrel catalytic site. researchgate.netnih.govnih.govresearchgate.net The binding of an imidazopyrazinone luciferin molecule to this allosteric site prevents the simultaneous binding of a substrate molecule to the catalytic site through a mechanism of homotropic negative allostery. nih.gov This regulation occurs via concerted conformational changes, where a switch between "open" and "closed" states of the β-barrel structure is observed. nih.gov Intriguingly, targeted mutagenesis to restructure this allosteric site can dramatically enhance the luminescent reaction in the distant active site, highlighting a sophisticated, naturally evolved regulatory mechanism. researchgate.netnih.gov In the case of firefly luciferase, ATP has been shown to act as an allosteric activator; its binding to two putative allosteric sites increases the enzyme's affinity for ATP at the active site. ebi.ac.ukwikipedia.org

Protein-protein interactions are another critical modulator of luciferase activity, a principle that has been ingeniously exploited to develop powerful biosensors. The most prominent example is the split-luciferase complementation assay (LCA). plos.orgacs.org In this system, a luciferase is split into two non-functional fragments (e.g., N-terminal and C-terminal halves). These fragments are then genetically fused to two proteins of interest. plos.org If the two target proteins interact, they bring the luciferase fragments into close proximity, allowing them to reconstitute a functional enzyme and generate a measurable light signal. plos.orgnih.gov The intensity of the bioluminescence is thus directly related to the extent of the protein-protein interaction. This method has been widely used to study dynamic cellular processes in real-time. nih.govpnas.org

Building on this, protein engineering has been used to create synthetic allosteric luciferases. By circularly permuting the NanoLuc protein and fusing ligand-binding domains to its new termini, researchers have created biosensors that can be activated by a specific small molecule. researchgate.net The binding of the ligand induces a conformational change that facilitates the proper folding and activation of the luciferase. researchgate.net Similarly, conformational switch assays based on split luciferase have been developed to monitor the conformational changes within a single protein, such as the flavivirus NS2B-NS3 protease, upon inhibitor binding. plos.org These advanced biosensors, whose activity is modulated by specific molecular events, underscore the versatility of luciferases as reporters for a wide array of biological inquiries.

Table 2: Modulation of Luciferase Activity via Allostery and Protein Interactions This table summarizes different mechanisms by which luciferase activity is modulated beyond the active site.

| Luciferase System | Modulator(s) | Mechanism | Application | Reference |

|---|---|---|---|---|

| NanoLuc | Imidazopyrazinone luciferins | Homotropic negative allostery; binding to a surface allosteric site prevents catalytic site binding. | Regulation of enzyme kinetics. | researchgate.netnih.govnih.gov |

| Firefly Luciferase | ATP | Allosteric activation; binding to allosteric sites increases ATP affinity at the active site. | Regulation of enzyme kinetics. | ebi.ac.ukwikipedia.org |

| Split-Luciferase (Firefly, Renilla, etc.) | Interacting Protein Pair (X and Y) | Protein-fragment complementation assay (PCA); interaction of X and Y brings fused luciferase fragments together, reconstituting activity. | Detecting and quantifying protein-protein interactions. | plos.orgnih.govpnas.org |

| Circularly Permuted NanoLuc (cp-NanoLuc) | Rapamycin (via fused FRB/FKBP domains) | Ligand-induced intramolecular cyclization and folding. | Creating ligand-activated biosensors. | researchgate.net |

Chemical Synthesis and Derivatization of Alpha Luciferin Analogs

Design Principles for Tailored Alpha-Luciferin Derivatives

The fundamental goal in designing this compound derivatives is to modulate their light-emitting properties, such as wavelength, intensity, and duration, and to confer sensitivity to specific biological analytes or processes. researchgate.netnih.gov Key design strategies include:

Wavelength Modulation: A primary objective is to shift the bioluminescence emission to longer, near-infrared (NIR) wavelengths. researchgate.netucl.ac.uk This is because light in the NIR region (typically >650 nm) exhibits better tissue penetration due to reduced absorption and scattering by biological components like hemoglobin and melanin. ucl.ac.ukd-nb.info Modifications to the benzothiazole (B30560) ring system are a common approach to achieve this red-shift. researchgate.net

Enhanced Quantum Yield: Increasing the efficiency of light production (quantum yield) is another critical design principle. This leads to brighter signals, improving detection sensitivity. researchgate.net

Improved Stability and Permeability: Modifications can be made to enhance the chemical stability of the luciferin (B1168401) analog and improve its ability to cross cell membranes. researchgate.net

Analyte-Specific Activation: A powerful design strategy involves creating "caged" or activatable luciferins. frontiersin.orgresearchgate.net These molecules are initially non-luminescent because a key functional group is chemically blocked or "caged." frontiersin.org The caging group is designed to be removed by a specific enzyme, reactive oxygen species, or other analyte, thereby releasing the active luciferin and generating a light signal that reports on the presence or activity of the target. researchgate.netnih.gov

Synthetic Methodologies for Novel this compound Analogs

The synthesis of this compound and its analogs typically involves the construction of the benzothiazole core followed by the addition of the thiazoline (B8809763) ring. A common and crucial intermediate in many synthetic routes is 2-cyano-6-hydroxybenzothiazole (B1631455). google.com The final step often involves the condensation of this intermediate with D-cysteine to form the D-luciferin structure. google.comacs.org

Key synthetic methodologies include:

Condensation Reactions: The classic synthesis involves the condensation of 2-cyano-6-hydroxybenzothiazole with D-cysteine. google.com This method is also adaptable for creating derivatives by starting with substituted cyanobenzothiazoles. researchgate.net

Solid-Phase Peptide Synthesis (SPPS): For creating peptide-luciferin conjugates, SPPS has proven to be a valuable technique. This method allows for the controlled, stepwise assembly of a peptide chain attached to an aminoluciferin (B605428) precursor, streamlining the synthesis of complex probes. acs.orgfrontiersin.org

Convergent Synthesis: This approach involves synthesizing different parts of the molecule separately before joining them together. It has been successfully employed for producing novel amine-infra-luciferin analogs, which are valuable for their red-shifted emission. ucl.ac.uk

Modification of Existing Scaffolds: A variety of chemical reactions can be applied to the core luciferin structure to introduce new functional groups. For example, allylation has been used to induce a red-shift in the bioluminescence emission. researchgate.netresearchgate.net

A significant advancement has been the development of methods to synthesize aminoluciferin, where the 6'-hydroxyl group is replaced by an amino group. frontiersin.org This modification is particularly useful as the amino group provides a convenient handle for attaching peptides or other moieties to create caged substrates for detecting protease activity. frontiersin.org

Structure-Activity Relationship Studies for Luminescent Properties

The relationship between the chemical structure of a luciferin analog and its luminescent properties is a central area of investigation. These structure-activity relationship (SAR) studies provide crucial insights for the rational design of new and improved probes. ucl.ac.uknih.gov

Key findings from SAR studies include:

The 6'-Position: The substituent at the 6'-position of the benzothiazole ring is critical. Replacing the hydroxyl group with an amino group (to form aminoluciferin) results in a substrate with a red-shifted emission. nih.gov Further modifications at this position, such as ether or ester linkages, can render the molecule non-luminescent, a principle that is exploited in the design of caged luciferins. mdpi.com

The Thiazoline Ring: Modifications to the thiazoline ring can also significantly impact bioluminescent activity. While some acyclic amino acid side chains can be tolerated, a pyrroline-substituted benzothiazole structure has been shown to retain bioluminescence. researchgate.net

Heterocyclic Core: Replacing the benzothiazole ring system with other heterocycles like benzimidazole, benzofuran, and benzoxazole (B165842) has been explored. researchgate.net Most of these substitutions result in substrates that can produce light with luciferase, demonstrating some flexibility in the core structure. researchgate.net

Conformational Locking: Restricting the conformation of the luciferin molecule can influence its luminescent properties. For instance, π-extended luciferins designed to be rotationally labile produce light only when paired with a luciferase that can enforce a planar conformation. acs.org

| Modification Site | Chemical Change | Effect on Luminescence | Reference |

| 6'-Position | Hydroxyl to Amino Group | Red-shifted emission | nih.gov |

| 6'-Position | O-ether or O-ester | Loss of luminescence (caging) | mdpi.com |

| Benzothiazole Core | Replacement with Benzimidazole | Retains light emission | researchgate.net |

| General Structure | Allylation | Bathochromic (red) shift | researchgate.netresearchgate.net |

| Thiazoline Ring | Pyrroline Substitution | Retains bioluminescence | researchgate.net |

Development of Caged Alpha-Luciferins and Activatable Probes

Caged luciferins are "smart" probes designed to be activated by a specific biological stimulus, providing a powerful tool for activity-based sensing. researchgate.netnih.gov The general design involves masking a critical functional group of luciferin, typically the 6'-hydroxyl or the 4-carboxyl group, with a "caging" moiety. frontiersin.orgnih.gov This caging renders the molecule inactive as a substrate for luciferase. frontiersin.org

The cage is designed to be cleaved by a specific trigger, which can be:

Enzymes: Many caged luciferins are designed to be substrates for specific enzymes. For example, probes have been developed for proteases (like caspases), phosphatases, and oxidases. nih.govmdpi.com Upon enzymatic cleavage, the active luciferin is released, and the resulting bioluminescence provides a readout of the enzyme's activity. researchgate.netd-nb.info

Reactive Oxygen Species (ROS): Probes have been created that are activated by specific ROS, such as hydrogen peroxide (H₂O₂). researchgate.netnih.gov For instance, PCL-1 is a boronic acid-caged luciferin that reacts with H₂O₂ to release firefly luciferin. researchgate.net

Light: Photoactivatable luciferins incorporate a photolabile caging group. frontiersin.org A flash of UV light can be used to remove the cage, releasing the active luciferin and allowing for temporal and spatial control over the bioluminescent signal. frontiersin.orgozbiosciences.com

A notable strategy is the "split luciferin" system, where the luciferin precursor and D-cysteine are separate molecules. nih.gov The precursor, such as 2-cyanobenzothiazole, can be caged, and only after uncaging can it react with D-cysteine to form the active luciferin, offering possibilities for dual-analyte sensing. nih.govrsc.org

Spectroscopic and Spectrometric Characterization of Synthetic Analogs

A comprehensive characterization of newly synthesized this compound analogs is essential to confirm their structure and evaluate their properties. A suite of spectroscopic and spectrometric techniques is employed for this purpose. google.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure of the synthesized analogs. google.comnih.gov These techniques provide detailed information about the arrangement of atoms and the connectivity within the molecule. Solvent effect studies using NMR can also provide insights into the molecular structure in different environments. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the precise molecular weight of the synthesized compounds, confirming their elemental composition. plos.orgresearchgate.net Tandem MS (MS/MS) is used to fragment the molecule, providing further structural information based on the fragmentation patterns. plos.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: This technique measures the absorption of light by the luciferin analog. The position of the absorption maxima provides information about the electronic structure of the molecule. ucl.ac.ukd-nb.info

Fluorescence Spectroscopy: The fluorescence emission spectrum of the analogs is measured to understand their intrinsic photophysical properties. google.comd-nb.info This is particularly important for studying the properties of the corresponding oxyluciferin, which is the light-emitting species in the bioluminescent reaction. nih.gov

Bioluminescence Spectroscopy: The most critical characterization for a luciferin analog is its bioluminescence emission spectrum when reacted with luciferase. This measurement determines the color (wavelength maximum) and intensity of the light produced, which are key performance indicators for the probe. d-nb.infogoogle.com

Table of Characterization Techniques:

| Technique | Purpose | Information Obtained |

|---|---|---|

| NMR Spectroscopy | Structural Elucidation | Atomic connectivity, chemical environment of nuclei |

| Mass Spectrometry | Molecular Weight Determination | Elemental composition, structural fragments |

| UV-Vis Spectroscopy | Electronic Structure Analysis | Absorption maxima |

| Fluorescence Spectroscopy | Photophysical Properties | Emission maxima, quantum yield |

Theoretical and Computational Studies of Alpha Luciferin Bioluminescence

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations, particularly those based on density functional theory (DFT) and time-dependent DFT (TD-DFT), have been instrumental in mapping the complex reaction pathway of alpha-luciferin bioluminescence. biorxiv.orgresearchgate.net These calculations help to elucidate the energetics and structures of intermediates and transition states involved in the conversion of luciferin (B1168401) to its light-emitting form, oxyluciferin. rsc.org

The widely accepted mechanism begins with the luciferase-catalyzed formation of a luciferyl-adenylate intermediate. tandfonline.com Subsequent oxidative decarboxylation leads to the formation of a dioxetanone intermediate, which then decomposes to produce an electronically excited oxyluciferin molecule. nih.gov The relaxation of this excited state to the ground state results in the emission of a photon. nih.gov

Computational studies have been crucial in several key areas:

Reaction Energetics: Calculations have estimated the activation barriers and reaction energies for the sequential steps, helping to identify the rate-determining steps. For instance, the formation and decomposition of the dioxetanone are critical points in the reaction coordinate that have been extensively studied. researchgate.netnih.gov

Transition State Structures: The geometries of the transition states provide a detailed picture of the bond-breaking and bond-forming processes. For example, calculations have been used to model the transition state for the initial deprotonation of the C4 carbon of the luciferin molecule. tandfonline.com

Role of Molecular Oxygen: The reaction with molecular oxygen is a key step. Theoretical models have investigated the mechanism of oxygen addition, suggesting a process that can be initiated by a charge transfer followed by a spin inversion. researchgate.net

These quantum chemical investigations provide a molecular-level understanding of the reaction cascade that leads to light emission. rsc.orgmdpi.com

Molecular Dynamics Simulations of Luciferin-Luciferase Interactions

While quantum chemistry provides insights into the reaction itself, molecular dynamics (MD) simulations are essential for understanding how the luciferase enzyme orchestrates this process. MD simulations model the dynamic behavior of the entire luciferin-luciferase complex, providing a picture of the interactions that are crucial for catalysis and color modulation. tandfonline.comresearchgate.net

Key findings from MD simulations include:

Binding and Conformational Changes: Simulations have shown how D-luciferin binds to the active site of luciferase and how the protein's conformation changes to accommodate the substrate. researchgate.net These studies reveal the specific amino acid residues that form hydrogen bonds and other non-covalent interactions with luciferin. researchgate.net

Role of Active Site Residues: MD simulations, often combined with quantum mechanics/molecular mechanics (QM/MM) methods, have highlighted the roles of specific residues in the catalytic process. tandfonline.comresearchgate.net For instance, residues like His245 have been identified as potential proton acceptors in the deprotonation of luciferin. tandfonline.com

Protein Dynamics and Catalysis: The dynamic fluctuations of the protein are not just random motions but are often coupled to the catalytic cycle. cam.ac.ukacs.org MD simulations can reveal how these dynamics facilitate substrate binding, position the reactants for optimal reaction, and influence product release. cam.ac.uk

For example, a study using twenty 10-ns MD simulations showed that a luciferin analog, R16b, binds to the luciferase active site in a manner very similar to D-luciferin. researchgate.net The average intermolecular interaction energy for the R16b-luciferase complex was calculated to be -2134.2 kcal/mol, compared to -2102.0 kcal/mol for the D-luciferin-luciferase complex. researchgate.net

| Complex | Average Intermolecular Interaction Energy (kcal/mol) |

|---|---|

| R16b-Luciferase | -2134.2 |

| D-luciferin-Luciferase | -2102.0 |

Computational Modeling of Excited States and Emission Spectra

Understanding the color of the emitted light is a central theme in luciferin research. Computational modeling of the excited states of oxyluciferin, the light-emitting molecule, is key to explaining the observed emission spectra. amrita.eduaatbio.com Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic transitions that correspond to light absorption and emission. biorxiv.orgnih.gov

The color of firefly bioluminescence can range from green to red, and this variation is attributed to the different tautomeric and ionic forms of oxyluciferin that can exist in the excited state. nih.gov The main forms are the keto and enol tautomers, each of which can be in a protonated or deprotonated state. nih.gov

Computational studies have shown that:

The keto-anion form of oxyluciferin is generally associated with red light emission. nih.gov

The enol-anion form is thought to be responsible for the more common yellow-green emission. nih.gov

The specific color emitted by a particular luciferase is determined by the microenvironment of the active site, which can stabilize one form of the excited oxyluciferin over another. nih.govcapes.gov.br Computational models can predict how changes in the active site, such as mutations, will affect the emission spectrum. nih.gov For instance, TD-DFT calculations have been used to predict the emission wavelengths of various luciferin analogs with good correlation to experimental data. nih.gov

| Analog | Calculated Emission Wavelength (nm) | Experimental Emission Wavelength (nm) |

|---|---|---|

| 6'-aminoluciferin (1a) | 580 | 599 |

| Alkylaminoluciferin (example) | 620 | 635 |

Investigation of Solvent and Microenvironmental Effects on Luminescence

The solvent and the microenvironment of the luciferase active site play a crucial role in determining the luminescent properties of this compound. nih.govacs.org Computational methods are used to model these effects and understand how they modulate the emission color and quantum yield. acs.orgacs.org

Key factors that are investigated include:

Polarity and Protic Character: The polarity of the active site can influence the relative energies of the different excited states of oxyluciferin. acs.orgphotobiology.info Solvatochromism, the change in color with solvent polarity, has been studied both experimentally and computationally to probe the nature of the active site. acs.orgresearchgate.net

Specific Hydrogen Bonding: Hydrogen bonds between oxyluciferin and active site residues can have a significant impact on the emission spectrum. researchgate.net QM/MM simulations are particularly useful for modeling these specific interactions. researchgate.net

Electrostatic Fields: The electrostatic field generated by the protein can stabilize or destabilize the charge-transfer character of the excited state, leading to shifts in the emission wavelength. nih.govd-nb.info

For example, theoretical studies have shown that the emission wavelength of oxyluciferin is sensitive to the dielectric constant of the environment. photobiology.info In a non-polar environment, the keto form is favored, leading to red-shifted emission, while a more polar environment can stabilize the enol form, resulting in green-shifted emission. nih.gov

Prediction of Novel Luminescent Properties in Designed Analogs

A significant application of theoretical and computational studies is the rational design of novel luciferin analogs with enhanced or altered luminescent properties. ucl.ac.uk By understanding the structure-property relationships, researchers can predict how chemical modifications to the luciferin scaffold will affect its bioluminescence. researchgate.netnih.gov

Computational design strategies often involve:

Modifying the π-Conjugated System: Extending the π-conjugation of the luciferin molecule is a common strategy for red-shifting the emission. Computational modeling can predict the effect of adding different aromatic or heterocyclic rings to the luciferin core. nih.gov

Introducing Electron-Donating or -Withdrawing Groups: The electronic properties of the emitter can be tuned by adding substituents to the benzothiazole (B30560) ring. nih.govdoi.org Computational studies can predict the impact of these groups on the HOMO-LUMO gap and, consequently, the emission wavelength. biorxiv.orgdoi.org

Designing for Specific Luciferase Mutants: As luciferases are engineered, luciferin analogs can be computationally designed to be optimal substrates for these new enzymes. This co-evolution of substrate and enzyme can lead to highly specific and efficient bioluminescent pairs. mdpi.com

Advanced Methodological Applications and Research Tool Development Utilizing Alpha Luciferin Systems

Development of Bioluminescence Resonance Energy Transfer (BRET) Biosensors

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for studying molecular interactions and dynamics in living cells. csic.esplos.org The principle of BRET involves the non-radiative transfer of energy from a light-emitting donor molecule, typically a luciferase, to a light-accepting fluorescent molecule (fluorophore). dntb.gov.ua This energy transfer only occurs when the donor and acceptor are in very close proximity (typically within 10 nanometers), making BRET an excellent tool for monitoring protein-protein interactions. plos.orgdntb.gov.ua

In a typical BRET assay, the luciferase (e.g., a variant of Renilla luciferase or the brighter NanoLuc) is fused to one protein of interest, and a fluorescent protein (e.g., a variant of Green Fluorescent Protein) is fused to another. csic.es When these two proteins interact, the luciferase and fluorophore are brought close enough for energy transfer to occur. Upon addition of the luciferin (B1168401) substrate (such as coelenterazine (B1669285) for Renilla luciferase or furimazine for NanoLuc), the luciferase emits light, which then excites the nearby fluorophore, causing it to emit light at its characteristic longer wavelength. csic.es The ratio of acceptor emission to donor emission provides a quantitative measure of the interaction. dntb.gov.ua

A key advantage of BRET over similar fluorescence-based techniques (FRET) is the absence of an external excitation light source, which eliminates problems with photobleaching, phototoxicity, and autofluorescence, resulting in a very low background and high signal-to-noise ratio. dntb.gov.uamdpi.com Recent advancements, such as the development of the NanoBRET system which utilizes the very bright NanoLuc luciferase, have further enhanced the sensitivity and applicability of BRET assays. dntb.gov.ua

| BRET System | Luciferase Donor | Luciferin Substrate | Key Advantages | Reference(s) |

| Conventional BRET | Renilla Luciferase (Rluc) or Rluc8 | Coelenterazine | Established method, widely used for protein-protein interaction studies. | plos.orgrsc.org |

| NanoBRET™ | NanoLuc® Luciferase (Nluc) | Furimazine | Significantly brighter than conventional luciferases, better spectral separation between donor and acceptor emission, leading to higher sensitivity. | plos.orgdntb.gov.ua |

| BRET2 | Renilla Luciferase | DeepBlueC™ (a coelenterazine analogue) | Larger spectral separation between donor and acceptor emission compared to conventional BRET. | acs.org |

Engineering of Split Luciferase Complementation Systems

Split luciferase complementation (SLC) assays are a versatile tool for studying protein-protein interactions in their native cellular context. google.com The principle of this assay is based on dividing a luciferase enzyme into two non-functional fragments, an N-terminal (NLuc) and a C-terminal (CLuc) half. biotium.com These fragments are individually fused to two proteins of interest ("bait" and "prey"). google.com If the bait and prey proteins interact, they bring the two luciferase fragments into close proximity, allowing them to refold and reconstitute a functional, light-emitting enzyme. acs.orggoogle.com The restored luciferase activity, detected upon the addition of luciferin, serves as a direct indicator of the protein-protein interaction. google.com

This technique allows for the non-invasive and quantitative measurement of dynamic protein interactions within living cells. google.com The firefly luciferase has been a common choice for these assays due to its high quantum yield and the availability of its substrate, D-luciferin. acs.orgnih.gov The optimal split site within the firefly luciferase has been empirically determined to be within the flexible hinge region connecting the N- and C-terminal domains, which is fortuitous for complementation. biotium.com

Split luciferase systems have been designed to be "turn-on" reporters, where a signal is produced only upon interaction, providing a high signal-to-background ratio. acs.org These assays are particularly useful for high-throughput screening of factors that can modulate protein-protein interactions. unibo.it Furthermore, the requirement of intracellular ATP for the firefly luciferase reaction can be leveraged to simultaneously assess cell viability, allowing for the exclusion of cytotoxic conditions in screening assays. acs.org

| Split Luciferase System | Luciferase Origin | Principle of Complementation | Common Application | Reference(s) |

| Firefly Luciferase (Fluc) | Photinus pyralis | Interaction of fusion partners brings N- and C-terminal fragments together to reconstitute active enzyme. ATP-dependent light emission. | Studying protein-protein interactions in mammalian cells and living mice. | google.commdpi.com |

| Renilla Luciferase (Rluc) | Renilla reniformis | Interaction-mediated reconstitution of Rluc fragments. ATP-independent light emission with coelenterazine. | Monitoring cell-cell fusion events. | acs.org |

| NanoLuc® (Nluc) | Engineered from Oplophorus gracilirostris | High-affinity fragments (NanoBiT) allow for detection of weaker or transient interactions. Very bright signal. | High-sensitivity detection of protein-protein interactions. | acs.org |

Integration of Alpha-Luciferin Systems into Advanced Analytical Platforms

The high sensitivity and specificity of the this compound-luciferase reaction have led to its integration into a variety of advanced analytical platforms, enabling rapid and low-cost bioanalysis. nih.gov These platforms often miniaturize the assay format, reduce reagent consumption, and provide portability for point-of-care or on-site testing.

Microfluidic Devices (Lab-on-a-Chip): this compound systems are well-suited for microfluidic devices, which allow for the precise manipulation of small fluid volumes. mdpi.com These "lab-on-a-chip" systems have been developed for the high-throughput screening of various analytes. nih.gov For example, microfluidic devices have been designed for the rapid detection of ATP, a key indicator of cell viability and microbial contamination. mdpi.complos.org In these devices, cell lysates are mixed with luciferin and luciferase in microchannels, and the resulting bioluminescence is detected, often within seconds. mdpi.comresearchgate.net Computational models have been developed to optimize the design of these devices for measuring dynamic processes like ATP release from cells. plos.org

Paper-Based Analytical Devices (µPADs): Paper-based platforms offer a simple, low-cost, and disposable alternative for bioluminescent assays. gavinpublishers.comresearchgate.net The luciferase and luciferin reagents can be lyophilized (freeze-dried) onto paper, creating stable, ready-to-use sensors. csic.es These µPADs have been developed for applications such as detecting bacterial contamination in urine samples by measuring microbial ATP. csic.es Often, a smartphone camera is sufficient for detecting the light output, making it a truly portable system. csic.es The combination of luciferase with stabilizing materials like metal-organic frameworks (MOFs) on paper can further enhance the signal and the sensor's stability at room temperature. mdpi.comresearchgate.net

Fiber Optic Biosensors: Fiber optic sensors can be used to transmit the bioluminescent signal from the reaction site to a detector. mdpi.com In these systems, luciferase can be immobilized on the tip of an optical fiber. researchgate.net When the fiber is exposed to a sample containing ATP and luciferin, the generated light is captured by the fiber and guided to a sensitive photodetector. researchgate.net This approach allows for remote and continuous monitoring in various environments. mdpi.com

Electrochemical Platforms: While distinct from bioluminescence, electrochemical sensors are another important analytical platform. Interestingly, they are often used as a benchmark for comparison with luciferin-luciferase-based ATP detection methods. acs.org In some cases, electrochemical principles are combined with bioluminescence. For instance, the activity of electrode-immobilized luciferase can be controlled by applying an electrochemical potential that modulates the local oxygen concentration, a necessary co-substrate for the light-emitting reaction. the-scientist.com

Biosynthetic Pathway Engineering for Autoluminescent Organisms

A groundbreaking application of luciferin-based systems is the engineering of autoluminescent organisms—organisms that can produce their own light without the external addition of a luciferin substrate. gavinpublishers.com This has been achieved by introducing the complete biosynthetic pathway for a luciferin and its corresponding luciferase into the target organism's genome.

A particularly successful approach has been the use of the fungal bioluminescence system derived from mushrooms like Neonothopanus nambi. gavinpublishers.com This system is based on the "caffeic acid cycle," where caffeic acid, a compound naturally present in all plants, is converted into a luciferin. gavinpublishers.com By integrating the genes for the four key enzymes of this pathway into the plant genome, researchers have created tobacco plants that exhibit self-sustained luminescence, visible to the naked eye. gavinpublishers.com

The enzymes involved are:

Hispidin (B607954) synthase (HispS): Initiates the pathway. gavinpublishers.com

Hispidin-3-hydroxylase (H3H): Converts a precursor to the actual luciferin. gavinpublishers.com

Luciferase (Luz): Catalyzes the light-emitting oxidation of the luciferin. gavinpublishers.com

Caffeoyl pyruvate (B1213749) hydrolase (CPH): Believed to recycle the oxidized luciferin back into caffeic acid, completing the cycle. gavinpublishers.com

This technology has immense potential for developing a new suite of imaging tools for plants, allowing for the real-time monitoring of metabolic processes and responses to environmental stimuli. gavinpublishers.com Efforts are ongoing to enhance the brightness of these autoluminescent plants through metabolic engineering, for example, by boosting the production of caffeic acid. The fundamental principles could also be applied to create autoluminescent animal cells by introducing two additional enzymes to synthesize caffeic acid from tyrosine. gavinpublishers.com

| Enzyme | Gene Name (from N. nambi) | Function in Caffeic Acid Cycle | Reference(s) |

| Hispidin Synthase | nnHispS | Converts caffeic acid to a precursor for luciferin biosynthesis. | gavinpublishers.com |

| Hispidin-3-hydroxylase | nnH3H | Hydroxylates hispidin to produce 3-hydroxyhispidin (the fungal luciferin). | gavinpublishers.com |

| Luciferase | nnLuz | Catalyzes the oxidation of 3-hydroxyhispidin to produce light. | gavinpublishers.com |

| Caffeoyl Pyruvate Hydrolase | nnCPH | Recycles the oxyluciferin (caffeylpyruvic acid) back to caffeic acid. | gavinpublishers.com |

Evolutionary Biology and Ecological Significance of Alpha Luciferin Bioluminescence

Phylogenetic Analysis of Luciferin (B1168401) Biosynthesis Enzymes Across Taxa

The enzymes responsible for the biosynthesis of luciferins and the catalysis of the light-emitting reaction, known as luciferases, exhibit remarkable diversity across different species. Phylogenetic analyses reveal a complex evolutionary history, often characterized by convergent evolution, where similar functions have arisen independently from different ancestral proteins.

In insects, luciferases belong to the acyl-CoA synthetase superfamily. nih.govtandfonline.com Phylogenetic studies of beetle luciferases show that they originated from ancestral acyl-CoA ligases. nih.gov The luciferase gene in fireflies of the Hotaria group, for instance, is highly conserved in its structure, consisting of six introns and seven exons. nih.gov However, even within this group, there is sequence divergence that reflects phylogenetic relationships. nih.gov For example, the luciferase of Hotaria parvula is more divergent compared to other Hotaria species like H. unmunsana, H. papariensis, and H. tsushimana, which are more closely related. nih.gov Similarly, genetic divergence in the luciferase gene has been observed between Japanese and Korean populations of Luciola lateralis. eje.cz

Fungal bioluminescence provides another example of a distinct evolutionary origin. The enzymes involved in the fungal luciferin biosynthetic cycle emerged through gene duplication events. pnas.orgnih.govpnas.org Analysis of the genes luz, h3h, and hisps in Agaricales fungi points to a single evolutionary origin of bioluminescence in this group, followed by dynamic evolution including gene loss in some lineages. frontiersin.org

In some marine organisms that use the luciferin coelenterazine (B1669285), there is surprising similarity between the luciferases of phylogenetically distant taxa. For instance, the luciferases of the brittle star Amphiura filiformis (Echinodermata), the tunicate Pyrosoma atlanticum (Chordata), and the sea pansy Renilla (Cnidaria) show homology, suggesting they may have convergently evolved from ancestral dehalogenases. frontiersin.orgoup.com This indicates that while the luciferin is conserved, the enzymatic machinery to utilize it has been recruited independently from different gene families. In contrast, many other organisms that use coelenterazine have evolved non-homologous luciferases, highlighting the diversity of genetic solutions for light production. oup.com

The evolution of luciferin metabolism also shows patterns of convergent evolution. For example, ostracods, fireflies, and sea pansies have all independently evolved sulfation as a mechanism for metabolizing their respective luciferins, recruiting homologous sulfotransferase enzymes to perform this function despite using different luciferins and non-homologous luciferases. biorxiv.orgroyalsocietypublishing.org

Independent Evolutionary Origins of Bioluminescent Systems

Bioluminescence has evolved independently numerous times across the tree of life, with estimates ranging from over 40 to as many as 94 independent origins. wikipedia.orgsi.edufrontiersin.orgnsf.govnih.govresearchgate.net This repeated evolution underscores the significant adaptive advantages conferred by the ability to produce light. frontiersin.org

The evolutionary origins are ancient, with evidence suggesting that the common ancestor of octocorals was likely bioluminescent as far back as 540 million years ago, during the Cambrian era. si.eduroyalsocietypublishing.org This pushes back the earliest known origin of animal bioluminescence by nearly 300 million years. si.edu In fish, bioluminescence has evolved independently at least 27 times, with the oldest origins dating back to the Cretaceous period, around 150 million years ago. wikipedia.orgsciencefocus.comnih.gov

This convergent evolution is evident in the diversity of the biochemical systems themselves. While some systems utilize the same luciferin, such as coelenterazine which is found in at least nine different phyla, the luciferases that catalyze the light reaction are often unique and non-homologous. frontiersin.orgwikipedia.orgyu.edu This indicates that while the substrate may be conserved, perhaps due to dietary acquisition in some cases, the enzymatic machinery has been "reinvented" multiple times. frontiersin.orgwikipedia.org Conversely, some closely related organisms use entirely different, non-homologous luciferin-luciferase systems. frontiersin.org For example, within the fungus-gnats (Mycetophilidae), two biochemically distinct bioluminescent systems have been identified. nih.gov

The independent evolution of these systems is further supported by the fact that there is no common luminous ancestor for all bioluminescent species. frontiersin.org The molecular tools, anatomical structures, and control mechanisms associated with light production are highly diverse, reflecting their separate evolutionary trajectories. frontiersin.org

| Evolutionary Event | Estimated Number of Independent Origins | Supporting Evidence |

| Bioluminescence across all taxa | >94 | Phylogenetic distribution and diverse biochemical mechanisms. si.edunsf.gov |

| Bioluminescence in fish | 27 | Phylogenetic analysis of 1,500 fish species. wikipedia.orgsciencefocus.comnih.gov |

| Coelenterazine-based systems | Multiple | Use of the same luciferin with non-homologous luciferases. frontiersin.orgrug.nl |

| Beetle bioluminescence | Multiple parallel origins | Divergent luminous patterns in luciferin-binding sites. nih.gov |

Gene Duplication and Functional Diversification in Luciferin Pathways

Gene duplication is a key mechanism driving the evolution of new functions, and this is clearly illustrated in the evolution of bioluminescent systems. The duplication of an ancestral gene provides a "spare copy" that is released from the original selective constraints, allowing it to accumulate mutations and potentially acquire a new function, a process known as neofunctionalization.

In fireflies, the luciferase gene evolved from an ancestral acyl-CoA synthetase gene through a process involving gene duplication. nih.govresearchgate.net Genomic studies suggest that an ancestral acyl-CoA synthetase gene underwent tandem duplication, with one copy subsequently evolving into the luciferase gene. researchgate.net These acyl-CoA synthetase genes have expanded through gene duplication events in firefly lineages, providing the raw material for the evolution of light-producing activity. researchgate.net

The evolution of fungal bioluminescence also involved at least two independent gene duplication events. pnas.orgnih.govpnas.orgista.ac.ateurekalert.org The retention of these duplicated genes in non-luminescent fungi suggests that gene duplication was followed by the functional divergence of the enzymes, leading to the step-by-step evolution of the luciferin biosynthetic pathway. pnas.orgnih.govpnas.orgresearchgate.net

The diversification of bioluminescent signals can also be driven by the evolution of the luciferase enzyme itself. In sea fireflies (cypridinid ostracods), different evolutionary forces, including selection, genetic drift, and constraint, have acted on the luciferase gene to diversify courtship signals. nih.govbiorxiv.orgnih.gov Studies have shown that episodic diversifying selection on specific amino acid sites in the luciferase is associated with changes in both the color and kinetics of the light produced. biorxiv.orgnih.gov Other sites appear to have evolved neutrally or under purifying selection, also contributing to the variation in light signals across different genera. nih.gov

| Organism Group | Ancestral Gene Family | Evolutionary Mechanism | Resulting Function |

| Fireflies | Acyl-CoA synthetase | Gene duplication and neofunctionalization. nih.govresearchgate.net | Luciferase activity (light production). researchgate.net |

| Fungi | Not specified | Two independent gene duplications and functional divergence. pnas.orgnih.govpnas.org | Luciferin biosynthesis pathway. pnas.orgnih.govpnas.org |

| Sea Fireflies | Not specified | Episodic diversifying selection, drift, and constraint on luciferase gene. biorxiv.orgnih.gov | Diversification of bioluminescent signal color and kinetics. biorxiv.orgnih.gov |

Adaptive Hypotheses for the Evolution of Bioluminescence